Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a trifluoromethyl group attached to a thiophene ring, which is further connected to a carboxylic acid methyl ester group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a chlorophenyl boronic acid with a suitable halogenated thiophene derivative in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amines in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl Sulfamide: Shares the sulfamoyl and chlorophenyl groups but lacks the thiophene and trifluoromethyl groups.
Trifluoromethyl Thiophene Carboxylic Acid: Contains the trifluoromethyl and thiophene groups but lacks the chlorophenyl and sulfamoyl groups.
Methyl 4-Chlorophenyl Sulfonate: Contains the chlorophenyl and ester groups but lacks the thiophene and trifluoromethyl groups.
Uniqueness
Methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfamoyl group contributes to its potential bioactivity. The thiophene ring provides a rigid and planar structure, which can facilitate binding to specific molecular targets.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO4S2/c1-22-12(19)9-10(24(18,20)21)8(11(23-9)13(15,16)17)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJFLCHRWQNYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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